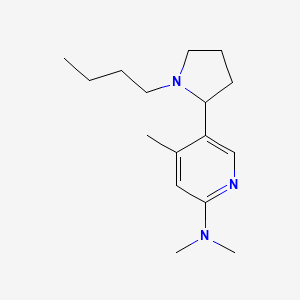
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. One common method involves the alkylation of pyrrolidine with butyl halides under basic conditions to form 1-butylpyrrolidine. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
化学反応の分析
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines.
科学的研究の応用
5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of certain enzymes and receptors.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
- 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 5-(1-Butylpyrrolidin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine has unique structural features that confer distinct chemical properties. For example, the presence of the N,N,4-trimethyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific research applications.
特性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
5-(1-butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-6-9-19-10-7-8-15(19)14-12-17-16(18(3)4)11-13(14)2/h11-12,15H,5-10H2,1-4H3 |
InChIキー |
RFGUTEPEQPDFGW-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCC1C2=CN=C(C=C2C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)


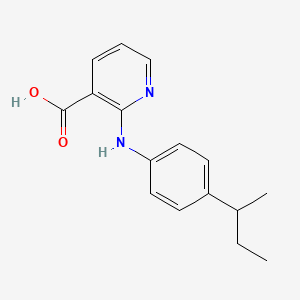
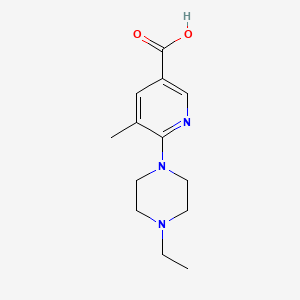
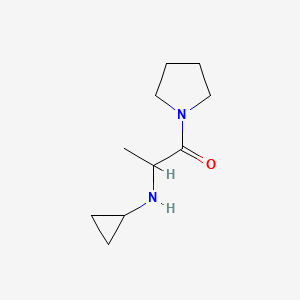

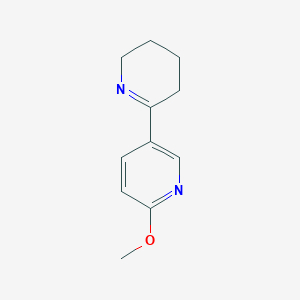
![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)

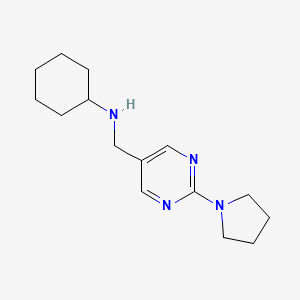
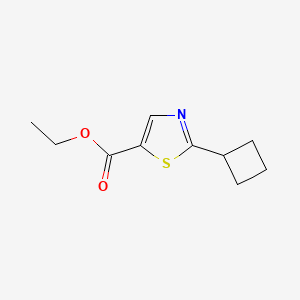
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
